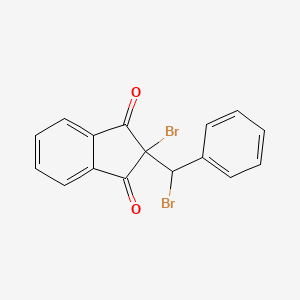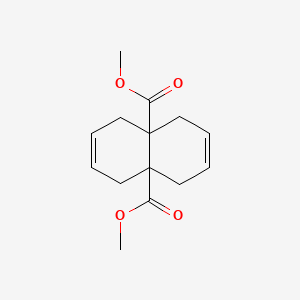
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of two ester groups and a partially hydrogenated naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method includes the catalytic hydrogenation of 1,4,5,8-naphthalene tetracarboxylic dianhydride in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst like sulfuric acid to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters are common in industrial settings to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or anhydrides.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The partially hydrogenated naphthalene ring system can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
相似化合物的比较
Similar Compounds
- Dimethyl 1,4-dihydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 1,4,4a,5,8,8a-hexahydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 4a,8a-naphthalenedicarboxylate
属性
CAS 编号 |
3846-07-9 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-17-11(15)13-7-3-5-9-14(13,12(16)18-2)10-6-4-8-13/h3-6H,7-10H2,1-2H3 |
InChI 键 |
FGWPFPADKFVDRT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC=CCC1(CC=CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


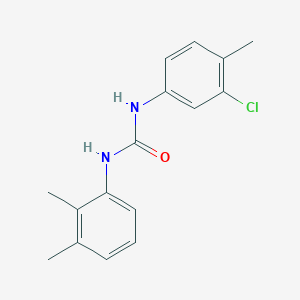
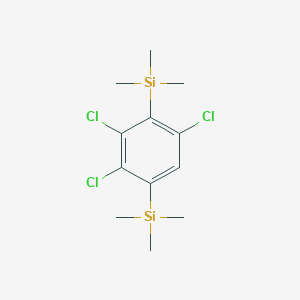
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
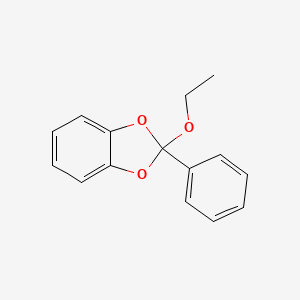
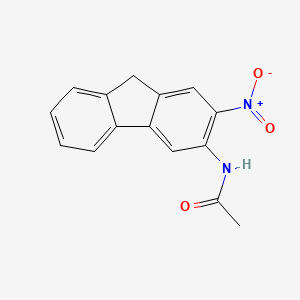
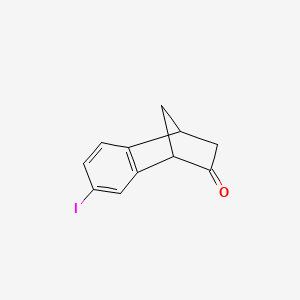
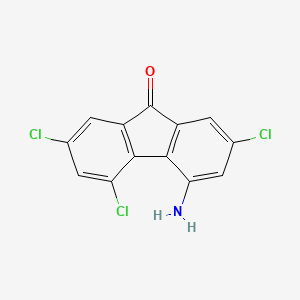
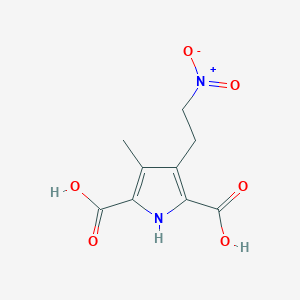
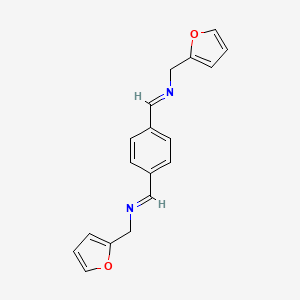
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
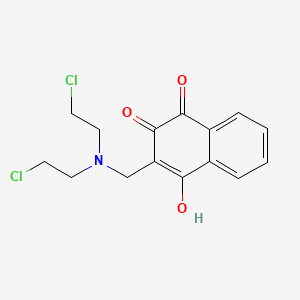
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
